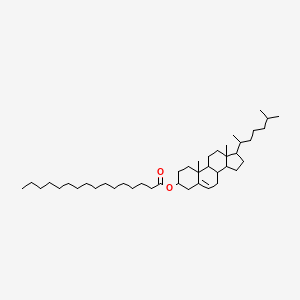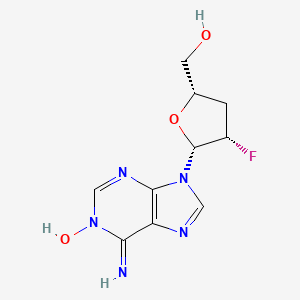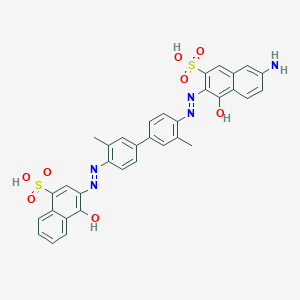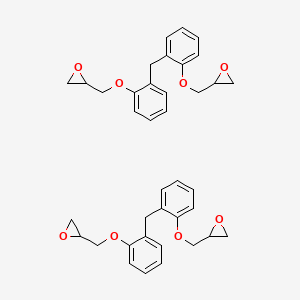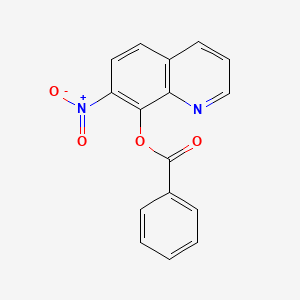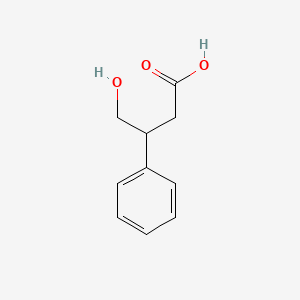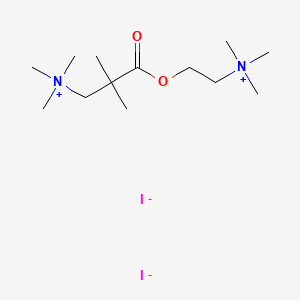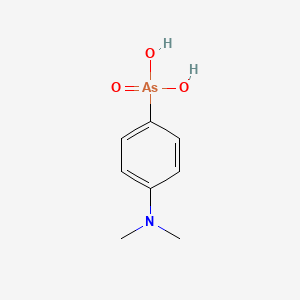
(4-Dimethylaminophenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Dimethylaminophenyl)arsonic acid is an organoarsenic compound with the chemical formula C8H10AsNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with a dimethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Dimethylaminophenyl)arsonic acid typically involves the reaction of dimethylaminobenzene with arsenic acid. The process is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{N(CH}_3)_2)\text{NH}_2 + \text{H}_3\text{AsO}_4 \rightarrow \text{C}_6\text{H}_4(\text{N(CH}_3)_2)\text{AsO}_3\text{H}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Dimethylaminophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Dimethylaminophenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Dimethylaminophenyl)arsonic acid involves its interaction with molecular targets and pathways in biological systems. The arsonic acid group can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular processes, contributing to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Arsanilic acid: Similar structure but with an amino group instead of a dimethylamino group.
Phenylarsonic acid: Lacks the dimethylamino substitution.
Methylarsonic acid: Contains a methyl group instead of a phenyl group.
Uniqueness: (4-Dimethylaminophenyl)arsonic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91484-30-9 |
|---|---|
Molekularformel |
C8H12AsNO3 |
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
[4-(dimethylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C8H12AsNO3/c1-10(2)8-5-3-7(4-6-8)9(11,12)13/h3-6H,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
LPDVLRXMXBPGTC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


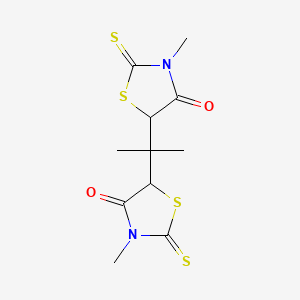
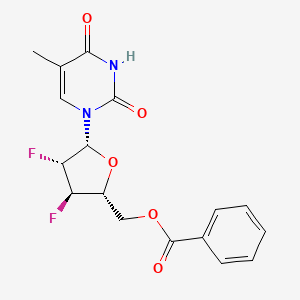
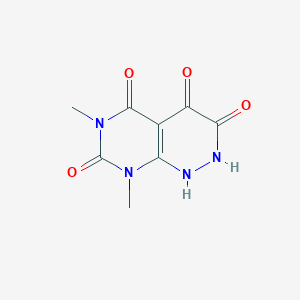
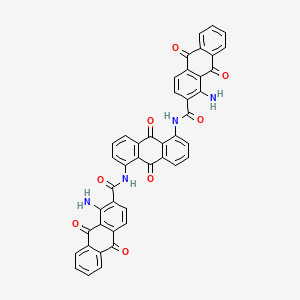
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
